4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate
Overview
Description
4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is a chemical compound known for its unique structural properties and significant applications in various fields. The compound contains a trifluoromethyl group, which is known for its electron-withdrawing properties, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds such as 4-(trifluoromethyl)- l -phenylglycine have been found to interact with voltage-gated sodium channels like nav12 .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets to modulate their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate . .
Biochemical Analysis
Biochemical Properties
4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the trifluoromethylation process, a key reaction in the synthesis of many pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of electron donor-acceptor complexes, which can undergo single electron transfer reactions under specific conditions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and the levels of various metabolites, which can have downstream effects on cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, either inhibiting or activating their function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve the formation of stable complexes that alter the normal function of the target biomolecule.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, with some changes in cell signaling and metabolism becoming more pronounced over time . These temporal effects are important for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, which can have broader implications for cellular function and health . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution patterns can influence its overall efficacy and potential side effects in biological systems.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles or cellular structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of carbon-centered radical intermediates
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the final product. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated aromatic compounds, such as:
- 4-Amino-3-(trifluoromethyl)phenol
- 2-Amino-5-hydroxybenzotrifluoride
- 3-(Trifluoromethyl)-4-aminophenol
Uniqueness
What sets 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate apart is its specific combination of functional groups, which imparts unique reactivity and properties. The presence of both the amino and trifluoromethyl groups allows for diverse chemical modifications and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO3S/c9-7(10,11)5-3-4(1-2-6(5)15)18-19(16,17)8(12,13)14/h1-3H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXANEFQUAVFII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135610 | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820740-69-9 | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820740-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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